molecular formula C8H9IO B101308 4-Iodo-2,3-dimethylphenol CAS No. 17938-69-1

4-Iodo-2,3-dimethylphenol

Cat. No.: B101308
CAS No.: 17938-69-1
M. Wt: 248.06 g/mol
InChI Key: LLSRHWKZLHNAMI-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H9IO . It is a phenolic compound characterized by the presence of an iodine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring.

Scientific Research Applications

4-Iodo-2,3-dimethylphenol has several scientific research applications:

Safety and Hazards

The safety information for 4-Iodo-2,3-dimethylphenol indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Iodo-2,3-dimethylphenol typically involves the iodination of 2,3-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

4-Iodo-2,3-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Iodo-2,3-dimethylphenol involves its interaction with various molecular targets:

    Molecular Targets: The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Uniqueness:

4-Iodo-2,3-dimethylphenol is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This arrangement influences its electronic properties, making it a valuable compound for various chemical reactions and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (iodine) substituents provides a unique balance that can be exploited in synthetic chemistry.

Properties

IUPAC Name

4-iodo-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSRHWKZLHNAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600237
Record name 4-Iodo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-69-1
Record name 4-Iodo-2,3-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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